4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2097933-10-1
VCID: VC6733062
InChI: InChI=1S/C11H10FN3/c12-9-3-5-10(6-4-9)15-7-11(13-14-15)8-1-2-8/h3-8H,1-2H2
SMILES: C1CC1C2=CN(N=N2)C3=CC=C(C=C3)F
Molecular Formula: C11H10FN3
Molecular Weight: 203.22

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole

CAS No.: 2097933-10-1

Cat. No.: VC6733062

Molecular Formula: C11H10FN3

Molecular Weight: 203.22

* For research use only. Not for human or veterinary use.

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole - 2097933-10-1

Specification

CAS No. 2097933-10-1
Molecular Formula C11H10FN3
Molecular Weight 203.22
IUPAC Name 4-cyclopropyl-1-(4-fluorophenyl)triazole
Standard InChI InChI=1S/C11H10FN3/c12-9-3-5-10(6-4-9)15-7-11(13-14-15)8-1-2-8/h3-8H,1-2H2
Standard InChI Key KMYIPIKEWCYMFA-UHFFFAOYSA-N
SMILES C1CC1C2=CN(N=N2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is C₁₁H₉FN₃, derived from its triazole ring (C₂HN₃), 4-fluorophenyl substituent (C₆H₄F), and cyclopropyl group (C₃H₅). The molecular weight is calculated as 219.21 g/mol, consistent with triazole derivatives bearing aromatic and aliphatic substituents .

IUPAC Name and SMILES Notation

The systematic IUPAC name is 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole, reflecting the substituent positions on the triazole ring. The SMILES notation is C1CC1C2=CN=NN2C3=CC=C(C=C3)F, which encodes the cyclopropyl group (C1CC1), triazole ring (C2=CN=NN2), and 4-fluorophenyl moiety (C3=CC=C(C=C3)F) .

Structural Analogs and Derivatives

Key structural analogs include:

  • 5-Cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₂H₁₀FN₃O₂): Features a carboxylic acid group at the 4-position .

  • N-Cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (C₁₃H₁₀F₄N₄O): Includes a trifluoromethyl group and carboxamide substituent .

These derivatives highlight the versatility of the triazole scaffold for functionalization, which can modulate solubility, reactivity, and biological activity .

Synthesis and Reactivity

General Synthetic Routes

The synthesis of 1,2,3-triazoles typically employs Huisgen azide-alkyne cycloaddition (CuAAC), though alternative methods are reported:

  • Copper-Catalyzed Cycloaddition: Reaction of 4-fluorophenyl azide with cyclopropyl acetylene precursors under Cu(I) catalysis yields regioselective 1,4-disubstituted triazoles .

  • Nucleophilic Substitution: Substitution reactions on preformed triazole cores, such as introducing cyclopropyl groups via alkylation or cross-coupling .

For example, the synthesis of 5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves cycloaddition followed by oxidation of a propargyl alcohol intermediate .

Key Reaction Conditions

  • Temperature: 60–100°C for cycloaddition reactions .

  • Catalysts: Cu(I) salts (e.g., CuSO₄·5H₂O) with sodium ascorbate as a reducing agent .

  • Solvents: Polar aprotic solvents like DMF or acetonitrile .

Physicochemical Properties

Spectroscopic Data

While experimental spectra for 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole are unavailable, analogs provide insights:

  • ¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), cyclopropyl CH₂ (δ 1.2–1.8 ppm), and triazole CH (δ 8.5–9.0 ppm) .

  • ¹³C NMR: Triazole carbons (δ 140–150 ppm), fluorophenyl carbons (δ 115–165 ppm), and cyclopropyl carbons (δ 10–20 ppm) .

Thermodynamic Stability

Density functional theory (DFT) calculations on similar triazoles predict low-energy conformers due to the planar triazole ring and minimal steric hindrance between substituents . The cyclopropyl group enhances rigidity, potentially improving metabolic stability.

Computational and Experimental Challenges

Gaps in Literature

Direct data on 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole remain sparse. Most studies focus on analogs with additional functional groups (e.g., carboxylic acids, sulfonylpyrrolidin) . Experimental validation of its synthesis, stability, and bioactivity is needed.

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step counts.

  • Structure-Activity Relationships: Systematically vary substituents to delineate pharmacophoric features .

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